molecular formula C20H18FN3O3 B15086667 9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B15086667
M. Wt: 367.4 g/mol
InChI Key: DQMSKTBDCIVVJM-UHFFFAOYSA-N
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Description

9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the fluoro and hydroxy groups, and the final coupling with the pyridine derivative .

Industrial Production Methods

This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-N-(3-methylpyridin-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-10-4-3-7-22-18(10)23-19(26)15-17(25)14-9-13(21)8-12-6-5-11(2)24(16(12)14)20(15)27/h3-4,7-9,11,25H,5-6H2,1-2H3,(H,22,23,26)

InChI Key

DQMSKTBDCIVVJM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=C(C=CC=N4)C

Origin of Product

United States

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